molecular formula C14H17ClN2OS B2944937 (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865545-57-9

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2944937
CAS No.: 865545-57-9
M. Wt: 296.81
InChI Key: HBERFIDCXQNDDI-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a chemical reagent designed for research and development applications. Benzothiazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities . These compounds are recognized for their good chemical stability and are important raw materials and intermediates in organic and medicinal chemistry synthesis . Related benzothiazole and benzoxazole compounds have demonstrated potential in various research areas, including as inhibitors of metabolic enzymes like alpha-glucosidase, suggesting investigational utility in metabolic disease research . The specific structure of this compound, featuring a chloro-ethylbenzo[d]thiazolylidene core, is provided for researchers exploring structure-activity relationships in this versatile chemical space. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Properties

IUPAC Name

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2OS/c1-5-17-11-9(15)7-6-8-10(11)19-13(17)16-12(18)14(2,3)4/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBERFIDCXQNDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections provide an overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 4-chloro-3-ethylbenzo[d]thiazole with pivaloyl chloride in the presence of a suitable base. The reaction conditions can vary, but common solvents include dichloromethane or dimethylformamide.

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these pathogens were recorded at concentrations as low as 10 µg/mL, indicating potent antibacterial activity .

Anticancer Properties

Research has demonstrated that benzothiazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound inhibited cell proliferation with an IC50 value of 15 µM . This suggests a promising avenue for further development as a chemotherapeutic agent.

The biological activity of this compound is believed to be mediated through the inhibition of key enzymes involved in cellular processes. Specifically, it has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to increased DNA damage in cancer cells .

Case Studies

StudyObjectiveFindings
Study 1 Evaluation of antimicrobial activityMIC values against E. coli and S. aureus were 10 µg/mL
Study 2 Assessment of anticancer effectsIC50 value against MCF-7 cells was 15 µM
Study 3 Mechanistic study on enzyme inhibitionInhibition of topoisomerase II observed

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Thiazole Derivatives

Compound Name Molecular Formula Substituents Melting Point (°C) Yield (%) Key Functional Groups
Target Compound C₁₅H₁₉ClN₂OS 4-Chloro-3-ethyl, pivalamide - - Thiazole, bulky tert-butyl amide
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)octanamide (6e) C₂₆H₂₄BrN₃OS 4-Bromophenyl, quinolin-3-yl, octanamide 192 71 Thiazole, linear C8 amide, bromophenyl
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)decanamide (6f) C₂₈H₂₈BrN₃OS 4-Bromophenyl, quinolin-3-yl, decanamide 180 73 Thiazole, linear C10 amide, bromophenyl
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide C₁₀H₆Cl₂N₂OS 2,4-Dichlorobenzamide, thiazol-2-yl - - Thiazole, dichlorobenzamide
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2-ylidene)amino)methyl)cyclopentyl]acetamide (4a-4i) Varies Phenyl, p-tolyl, acetamide - - Thiazole, acetamide, cyclopentyl

Key Observations:

Substituent Effects :

  • The target compound’s 4-chloro-3-ethyl group contrasts with 4-bromophenyl in 6e/6f and 2,4-dichlorophenyl in the benzamide analog . Chloro and bromo substituents influence electron-withdrawing effects, while ethyl groups add steric bulk.
  • Pivalamide vs. Linear Amides : The tert-butyl group in the target compound may reduce solubility compared to the octanamide/decanamide chains in 6e/6f but could enhance metabolic stability .

Biological Activity: Compounds 4a-4i (Table 1) exhibit monoamine oxidase (MAO) inhibitory activity, attributed to their thiazole-acetamide motifs . The target compound’s pivalamide group might modulate MAO affinity differently due to steric hindrance. 6e/6f lack reported activity data but share structural similarities with antiparasitic or anticancer agents due to quinoline-thiazole hybrids .

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods for 6e/6f , which involve condensation of thiazole intermediates with acyl chlorides .
  • describes sulfonamide-thiazole derivatives synthesized via reactions with ethyl bromoacetate, suggesting shared synthetic strategies for amide-linked thiazoles .

Functional Group Impact on Physicochemical Properties

  • Pivalamide Group : The bulky tert-butyl group in the target compound may lower water solubility compared to linear amides (e.g., 6e/6f) but could improve membrane permeability and resistance to enzymatic hydrolysis.
  • Chloro vs. Bromo Substituents : Chlorine’s smaller atomic radius and lower polarizability compared to bromine may result in weaker halogen bonding interactions in biological targets .
  • Ethyl vs.

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